molecular formula C23H21N3O4S B14923639 ethyl 5-acetyl-2-{[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B14923639
M. Wt: 435.5 g/mol
InChI Key: MZTNGDZVIGBGPT-HADXKHTISA-N
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Description

ETHYL 5-ACETYL-2-[((E)-1-{2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHYLIDENE)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[((E)-1-{2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHYLIDENE)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 5-acetyl-4-methyl-3-thiophenecarboxylate with an appropriate hydrazine derivative to form the hydrazone intermediate. This intermediate is then reacted with 2-hydroxy-5-[(E)-2-phenyl-1-diazenyl]benzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[((E)-1-{2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHYLIDENE)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ACETYL-2-[((E)-1-{2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHYLIDENE)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[((E)-1-{2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHYLIDENE)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include the modulation of oxidative stress or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir.

    Indoles: Compounds with an indole moiety, like indole-3-acetic acid and serotonin.

    Thiazolidines: Derivatives of thiazolidine, known for their diverse biological activities.

Uniqueness

ETHYL 5-ACETYL-2-[((E)-1-{2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHYLIDENE)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with an azo and hydrazone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21N3O4S/c1-4-30-23(29)20-14(2)21(15(3)27)31-22(20)24-13-16-12-18(10-11-19(16)28)26-25-17-8-6-5-7-9-17/h5-13,28H,4H2,1-3H3/b24-13+,26-25?

InChI Key

MZTNGDZVIGBGPT-HADXKHTISA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O

Origin of Product

United States

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